2-[3-(Trifluoromethyl)benzamido]phenylboronic Acid
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Overview
Description
2-[3-(Trifluoromethyl)benzamido]phenylboronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a trifluoromethyl group and an amido group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(Trifluoromethyl)benzamido]phenylboronic acid typically involves the following steps:
Formation of the Amide Bond: The initial step involves the reaction of 3-(trifluoromethyl)benzoic acid with an appropriate amine to form the corresponding amide.
Borylation: The amide is then subjected to borylation using a boron-containing reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. This step introduces the boronic acid functionality to the phenyl ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-[3-(Trifluoromethyl)benzamido]phenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under specific conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Substitution: Nucleophiles such as amines or thiols can be employed.
Major Products:
Suzuki-Miyaura Coupling: Formation of biaryl compounds.
Oxidation: Formation of phenols.
Substitution: Formation of substituted trifluoromethyl derivatives.
Scientific Research Applications
2-[3-(Trifluoromethyl)benzamido]phenylboronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[3-(Trifluoromethyl)benzamido]phenylboronic acid in various applications involves its ability to form stable complexes with other molecules. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, facilitating the formation of a new carbon-carbon bond . In biological applications, the trifluoromethyl group enhances the compound’s ability to interact with biological targets, improving its efficacy as a probe or drug candidate .
Comparison with Similar Compounds
Phenylboronic Acid: Lacks the trifluoromethyl and amido groups, making it less reactive in certain applications.
3-(Trifluoromethyl)phenylboronic Acid: Similar structure but without the amido group, affecting its reactivity and applications.
3,5-Bis(trifluoromethyl)phenylboronic Acid: Contains two trifluoromethyl groups, which can further enhance its reactivity and stability.
Uniqueness: 2-[3-(Trifluoromethyl)benzamido]phenylboronic acid is unique due to the presence of both the trifluoromethyl and amido groups, which confer distinct electronic and steric properties. These features make it particularly useful in applications requiring high reactivity and specificity.
Properties
IUPAC Name |
[2-[[3-(trifluoromethyl)benzoyl]amino]phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BF3NO3/c16-14(17,18)10-5-3-4-9(8-10)13(20)19-12-7-2-1-6-11(12)15(21)22/h1-8,21-22H,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEKLJVKFHIDUJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1NC(=O)C2=CC(=CC=C2)C(F)(F)F)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BF3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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